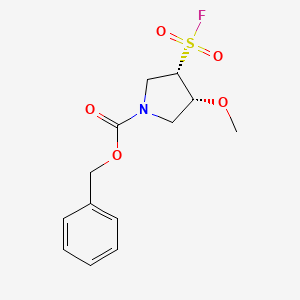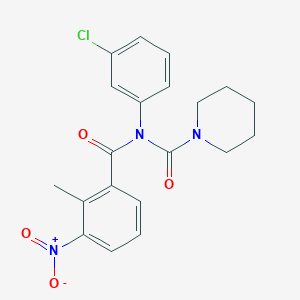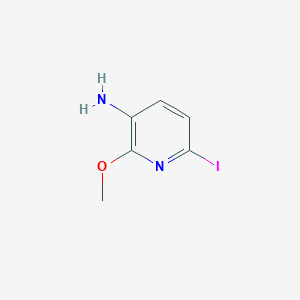
6-Iodo-2-methoxypyridin-3-amine
Overview
Description
“6-Iodo-2-methoxypyridin-3-amine” is a chemical compound with the CAS Number: 1310949-50-8 . It has a molecular weight of 250.04 and is typically in solid form . The IUPAC name for this compound is 6-iodo-2-methoxypyridin-3-amine .
Molecular Structure Analysis
The InChI code for “6-Iodo-2-methoxypyridin-3-amine” is 1S/C6H7IN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“6-Iodo-2-methoxypyridin-3-amine” is a solid compound . Unfortunately, the web search results do not provide further details on its physical and chemical properties.Scientific Research Applications
Application in Antimicrobial Agents
The specific scientific field
This application falls under the field of Medicinal Chemistry and Pharmacology .
2. A comprehensive and detailed summary of the application A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . This compound and its Co(II) and Cu(II) metal complexes have potential applications as antimicrobial agents .
3. A detailed description of the methods of application or experimental procedures The compound MPM was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . Further, MPM was used to prepare Cu(II) and Co(II) metal complexes . The exact experimental procedures and technical details are not provided in the search results.
4. A thorough summary of the results or outcomes obtained The study suggests that the synthesized compound and its metal complexes have potential applications as antimicrobial agents . However, the search results do not provide any quantitative data or statistical analyses related to the outcomes obtained.
Application in Biochemical Research
The specific scientific field
This application falls under the field of Biochemistry and Life Science Research .
2. A comprehensive and detailed summary of the application 5-Amino-2-methoxypyridine, a derivative of 6-methoxypyridin-3-amine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
3. A detailed description of the methods of application or experimental procedures The exact experimental procedures and technical details are not provided in the search results. However, as a biochemical reagent, it is likely used in various biochemical assays and experiments.
4. A thorough summary of the results or outcomes obtained The search results do not provide any specific results or outcomes obtained from the use of 5-Amino-2-methoxypyridine in life science research .
properties
IUPAC Name |
6-iodo-2-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHACWXZUJOSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-methoxypyridin-3-amine | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686246.png)
![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2686248.png)
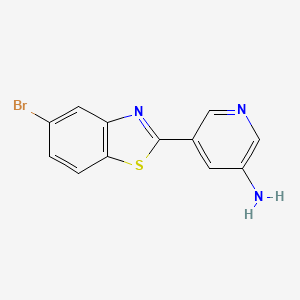
![2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)
![N-butyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2686251.png)
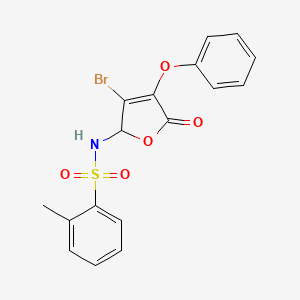

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)
![1-[4-(2-ethyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2686258.png)
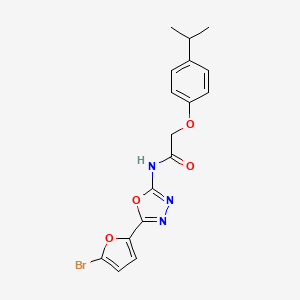
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)

